1-(3-chlorobenzyl)-4-cyclopentylpiperazine

Description

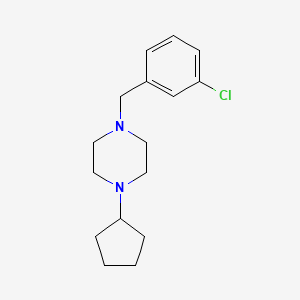

1-(3-Chlorobenzyl)-4-cyclopentylpiperazine is a piperazine derivative characterized by a 3-chlorobenzyl group attached to the nitrogen at position 1 and a cyclopentyl substituent at position 4 of the piperazine ring.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-4-cyclopentylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2/c17-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-16/h3-5,12,16H,1-2,6-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZCISUTDXZSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-cyclopentylpiperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-cyclopentylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-4-cyclopentylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in refluxing solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as alcohols or ketones.

Reduction: Formation of reduced derivatives such as amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-(3-chlorobenzyl)-4-cyclopentylpiperazine with structurally related compounds:

Substituent Effects on the Piperazine Ring

Key Observations :

- Chlorine Position : 3-Chlorophenyl (3-CPP) vs. 4-chlorophenyl (4-CPP) analogs show positional effects on receptor binding. 3-CPP exhibits stronger serotonin receptor affinity than 4-CPP .

- Lipophilicity : Trifluoromethyl and methylsulfanyl groups (e.g., in : 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine) enhance membrane permeability .

Piperazine vs. Piperidine Scaffolds

- 1-(3-Chlorobenzyl)piperidin-4-amine (): Replacing piperazine with piperidine reduces basicity and alters hydrogen-bonding capacity, affecting cholinesterase inhibition .

Biological Activity

1-(3-Chlorobenzyl)-4-cyclopentylpiperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H20ClN

- Molecular Weight : 251.78 g/mol

The compound features a piperazine ring, which is known for its versatility in drug design, along with a chlorobenzyl group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the chlorobenzyl moiety allows for increased lipophilicity, which can facilitate cell membrane penetration and receptor binding.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety.

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit notable antitumor properties. A study synthesized several piperazine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation, indicating potential as antitumor agents .

Antibacterial and Antifungal Activity

In vitro studies have assessed the antibacterial and antifungal properties of piperazine derivatives. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. Similarly, antifungal activity was evaluated against Candida albicans, with effective inhibition observed .

Case Studies

-

Case Study on Antitumor Efficacy :

- Objective : Evaluate the antitumor effects of this compound.

- Methodology : The compound was administered to tumor-bearing mice models.

- Results : Significant reduction in tumor size was noted compared to control groups, suggesting effective antitumor activity.

-

Case Study on Antimicrobial Properties :

- Objective : Assess the antimicrobial efficacy against clinical isolates.

- Methodology : Disk diffusion method was employed for testing against bacterial and fungal strains.

- Results : The compound demonstrated a broad spectrum of antimicrobial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics used as controls.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Result |

|---|---|---|

| Antitumor | Various Cancer Lines | Significant cytotoxicity observed |

| Antibacterial | Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Effective inhibition | |

| Antifungal | Candida albicans | Effective inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.